molecular formula C14H16FN3O2 B2815401 (3-{[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea CAS No. 1241466-31-8

(3-{[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea

Cat. No.: B2815401
CAS No.: 1241466-31-8
M. Wt: 277.299
InChI Key: MXYSBYILZGQIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-{(4-Fluorophenyl)methylamino}propanoyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a prop-2-yn-1-yl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{(4-Fluorophenyl)methylamino}propanoyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with propargyl bromide to form the intermediate (4-fluorophenyl)methyl(prop-2-yn-1-yl)amine. This intermediate is then reacted with acryloyl chloride to yield the final product, (3-{(4-Fluorophenyl)methylamino}propanoyl)urea. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-{(4-Fluorophenyl)methylamino}propanoyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-{(4-Fluorophenyl)methylamino}propanoyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-{(4-Fluorophenyl)methylamino}propanoyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (3-{(4-Chlorophenyl)methylamino}propanoyl)urea
  • (3-{(4-Methylphenyl)methylamino}propanoyl)urea
  • (3-{(4-Bromophenyl)methylamino}propanoyl)urea

Uniqueness

(3-{(4-Fluorophenyl)methylamino}propanoyl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

This detailed article provides a comprehensive overview of (3-{(4-Fluorophenyl)methylamino}propanoyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-carbamoyl-3-[(4-fluorophenyl)methyl-prop-2-ynylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-2-8-18(9-7-13(19)17-14(16)20)10-11-3-5-12(15)6-4-11/h1,3-6H,7-10H2,(H3,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYSBYILZGQIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CCC(=O)NC(=O)N)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.